Isobutyl glucosinolate

Description

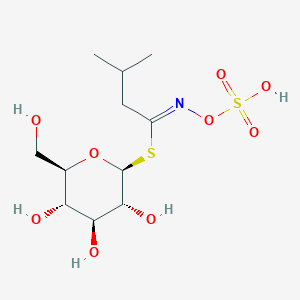

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21NO9S2 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-3-methyl-N-sulfooxybutanimidothioate |

InChI |

InChI=1S/C11H21NO9S2/c1-5(2)3-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(4-13)20-11/h5-6,8-11,13-16H,3-4H2,1-2H3,(H,17,18,19)/b12-7-/t6-,8-,9+,10-,11+/m1/s1 |

InChI Key |

SKLKAEFXBVWMJP-IIPHORNXSA-N |

Isomeric SMILES |

CC(C)C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(C)CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Occurrence and Distribution of Isobutyl Glucosinolate in Plant Species and Tissues

Identification and Quantification of Isobutyl Glucosinolate in Moringaceae and Brassicaceae

The identification and quantification of this compound, and its corresponding hydrolysis product isobutyl isothiocyanate, have been the subject of various scientific investigations. In the Moringaceae family, traces of this compound have been identified in Moringa pterygosperma. semanticscholar.org The analysis of volatile compounds from Moringa peregrina has revealed the presence of isobutyl isothiocyanate, indicating the presence of its precursor, this compound. semanticscholar.orgnih.gov

In the Brassicaceae family, isobutyl isothiocyanate has been noted as a minor component in horseradish (Armoracia rusticana). nih.gov The analysis of glucosinolates in this family is complex due to the structural variety of these compounds and their breakdown products. annualreviews.org Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are crucial for the accurate identification and quantification of these compounds. mdpi.commdpi.com

Interspecies Variation in this compound Accumulation

Significant variation in the profiles of glucosinolates exists among different species within the same family. researchgate.net Within the Moringaceae, a study of 12 different Moringa species revealed marked differences in their glucosinolate profiles. While some species contain simple alkyl glucosinolates, which would include this compound, others have vastly different compositions. researchgate.net For instance, a comparison between the closely related Moringa longituba and Moringa ruspoliana showed that alkyl glucosinolates abundant in the former were not detected in the latter. researchgate.net

In the Brassicaceae family, the glucosinolate profile is also highly species-dependent. nrel.gov For example, while horseradish contains minor amounts of isobutyl isothiocyanate, other Brassica vegetables like various cultivars of Chinese kale (Brassica oleracea var. alboglabra) have been analyzed for their glucosinolate content, with studies identifying various aliphatic and indole (B1671886) glucosinolates, though not specifically highlighting this compound as a major component. mdpi.com The diversity in glucosinolate content, including the presence or absence of this compound, underscores the genetic variability within and between plant families.

Intraspecific Distribution of this compound Across Plant Organs and Developmental Stages

The concentration of this compound is not uniform throughout a single plant; it varies considerably across different organs and changes as the plant develops.

In Moringa peregrina, the distribution of isobutyl isothiocyanate, the breakdown product of this compound, highlights this differential accumulation. The stem is particularly rich in this compound, where it constitutes a significant portion of the volatile oil. nih.gov

Relative Percentage of Isobutyl Isothiocyanate in Different Organs of Moringa peregrina

| Plant Organ | Relative Percentage of Isobutyl Isothiocyanate (%) | Reference |

|---|---|---|

| Stem | 92.9 | nih.gov |

| Seed Coat | 51.5 | nih.gov |

Generally, in glucosinolate-producing plants, the highest concentrations of these compounds are found in reproductive tissues like seeds. wur.nl The concentration in vegetative organs tends to decrease as the plant matures. sci-hub.seicrisat.org Younger leaves consistently show higher glucosinolate concentrations than older leaves. icrisat.org This pattern holds true for Moringa oleifera, where young leaves have a higher glucosinolate content compared to old leaves. icrisat.org In Brassica juncea, the highest glucosinolate levels were found in the alabastrums (flower buds) during the bolting stage, with the general distribution being highest in reproductive and young tissues. mdpi.com

General Trend of Glucosinolate Distribution in Plant Organs

| Plant Organ | General Glucosinolate Concentration Trend | Reference |

|---|---|---|

| Seeds | Highest | wur.nl |

| Flower Buds/Inflorescences | High | mdpi.com |

| Young Leaves | High | icrisat.org |

| Mature Leaves | Lower | icrisat.org |

| Stems | Variable, generally lower than reproductive tissues | mdpi.com |

| Roots | Variable | tandfonline.com |

Environmental and Edaphic Influences on this compound Levels

Temperature: Temperature stress, both high and low, has been shown to induce higher levels of total glucosinolates in broccoli sprouts. nih.gov In rocket salad species, high growth temperatures led to the highest concentrations of glucosinolates. nih.gov However, the specific response can be cultivar-dependent. nih.gov

Water Availability: Water stress has been reported to increase the total glucosinolate content in several Brassica species. tandfonline.commdpi.com For instance, Brassica napus and Brassica rapa subjected to water stress showed a significant increase in the glucosinolate content of their seeds. tandfonline.com In some cases, however, severe drought has been shown to decrease total glucosinolate levels in broccoli. researchgate.net

Soil Composition: The availability of nutrients in the soil, particularly sulfur, plays a critical role in glucosinolate biosynthesis. Since glucosinolates are sulfur-rich compounds, their accumulation is generally enhanced by increased sulfur availability in the soil. maxapress.com Conversely, sulfur deficiency can lead to a decrease in glucosinolate content. maxapress.com The interplay of various soil minerals can also affect glucosinolate levels. maxapress.com

Influence of Environmental and Edaphic Factors on Glucosinolate Levels

| Factor | General Effect on Glucosinolate Levels | Reference |

|---|---|---|

| High Temperature | Increase | nih.govnih.gov |

| Low Temperature | Increase | nih.gov |

| Water Stress | Generally Increase | tandfonline.commdpi.com |

| High Sulfur Availability | Increase | maxapress.com |

| Sulfur Deficiency | Decrease | maxapress.com |

It is important to note that much of the research on environmental and edaphic factors has focused on total glucosinolates or other specific glucosinolates, and more targeted studies are needed to fully understand the specific responses of this compound to these influences.

Enzymatic Hydrolysis and Downstream Metabolites of Isobutyl Glucosinolate

Myrosinase (β-Thioglucosidase) Activity and Reaction Mechanisms

Myrosinase, formally known as β-thioglucoside glucohydrolase (EC 3.2.1.147), is the key enzyme responsible for initiating the breakdown of glucosinolates. creative-enzymes.comwikipedia.orgnih.gov The fundamental reaction involves the cleavage of the β-thioglucoside linkage in the glucosinolate molecule. wikipedia.orgresearchgate.net This hydrolysis releases a glucose molecule and an unstable aglycone intermediate, thiohydroximate-O-sulfate. researchgate.net This aglycone then undergoes a spontaneous rearrangement, known as the Lossen rearrangement, which results in the release of a sulfate (B86663) group. wikipedia.org The final products of this reaction pathway are variable and depend on the specific reaction conditions and the presence of other proteins. creative-enzymes.comresearchgate.net

Compartmentation and Activation Upon Tissue Disruption

In intact plant tissues, isobutyl glucosinolate and myrosinase are physically separated to prevent autotoxicity. wikipedia.orgresearchgate.netplos.org Glucosinolates are typically stored in the vacuole of specialized "S-cells". researchgate.netnih.gov Myrosinase, on the other hand, is localized in separate cells known as myrosin cells, often within vacuoles or associated with membranes. researchgate.netnih.govulisboa.pt This spatial separation ensures that the toxic hydrolysis products are only formed when the plant tissue is damaged, for instance, by herbivore feeding or mechanical injury. wikipedia.orgplos.orgnih.gov This disruption brings the substrate (this compound) and the enzyme (myrosinase) into contact, triggering the rapid hydrolysis and release of defensive compounds. wikipedia.orgnih.gov This defense strategy is often referred to as the "mustard oil bomb". nih.gov

Myrosinase Isoforms and Their Properties

Myrosinase exists as a family of isoenzymes, with different forms exhibiting varying properties and tissue-specific expression. mdpi.comwur.nl These isoforms can differ in their molecular weight, which typically ranges from 62 to 75 kDa per subunit, and their degree of glycosylation. mdpi.comsrce.hr The distribution of these isoenzymes is often specific to the plant species and organ. mdpi.comsrce.hr While most myrosinases can hydrolyze a range of glucosinolates, some exhibit a high degree of substrate specificity. wur.nlsrce.hr The activity of myrosinase isoforms can also be influenced by the presence of myrosinase-binding proteins, which may form complexes with the enzyme and potentially enhance its stability. mdpi.com Furthermore, plant myrosinases are characteristically activated by ascorbic acid. nih.govresearchgate.net

Specific Degradation Products of this compound

The enzymatic hydrolysis of this compound primarily yields isobutyl isothiocyanate under neutral pH conditions. creative-enzymes.comwikipedia.org However, alternative hydrolysis products can be formed under different physiological conditions or in the presence of specific proteins.

Formation of Isobutyl Isothiocyanate

Following the myrosinase-catalyzed cleavage of the glucose moiety and the subsequent Lossen rearrangement of the aglycone, the default product formed at neutral pH is isobutyl isothiocyanate. creative-enzymes.comwikipedia.org This volatile compound is a key contributor to the pungent flavor and defensive properties of plants containing this compound. nih.gov Studies have identified isobutyl isothiocyanate as a major volatile component in various plants, such as Moringa peregrina, where it constitutes a significant percentage of the volatile oils from the stem and seed coat. nih.govsemanticscholar.org

Alternative Hydrolysis Products: Nitriles and Epithionitriles

Under certain conditions, the hydrolysis of this compound can be diverted from the production of isothiocyanates to the formation of nitriles. nih.govnih.gov The formation of nitriles is favored under acidic conditions (pH < 3) and in the presence of ferrous ions (Fe²⁺). wikipedia.orgsrce.hr In addition to nitriles, epithionitriles can be formed from alkenyl glucosinolates in the presence of an epithiospecifier protein (ESP). nih.govnih.govfrontiersin.org While this compound is not an alkenyl glucosinolate and therefore does not form an epithionitrile, the mechanisms that lead to nitrile formation are relevant to understanding the full spectrum of potential hydrolysis products.

Influence of pH and Other Environmental Factors on Hydrolysis Products

Beyond specifier proteins, the chemical environment, particularly pH and the presence of metal ions, plays a crucial role in determining the fate of the unstable aglycone intermediate.

pH: The pH of the reaction medium has a significant impact. At a neutral pH (around 7.0), the spontaneous rearrangement to isothiocyanate is generally favored. srce.hr However, under acidic conditions (e.g., pH < 5), the formation of the simple nitrile is chemically favored, even in the absence of specifier proteins. srce.hr

Ferrous Ions (Fe²⁺): The presence of ferrous ions (Fe²⁺) has been shown to act as a cofactor that strongly promotes the formation of nitriles. plos.orgsrce.hr This effect can be observed independently of specifier proteins but also enhances the activity of proteins like NSPs and ESPs. plos.org

The following table illustrates the expected shift in hydrolysis products of this compound under different environmental conditions, based on established principles for glucosinolate hydrolysis.

Table 1: Influence of Environmental Conditions on this compound Hydrolysis Products

| Condition | Predominant Product | Minor Product | Rationale |

|---|---|---|---|

| Neutral pH (~7.0) | Isobutyl Isothiocyanate | 3-Methylbutanenitrile | Favors spontaneous Lossen rearrangement. srce.hr |

| Acidic pH (~4.0) | 3-Methylbutanenitrile | Isobutyl Isothiocyanate | Acidic conditions chemically favor nitrile formation. srce.hr |

| Neutral pH + Fe²⁺ | 3-Methylbutanenitrile | Isobutyl Isothiocyanate | Ferrous ions act as a cofactor for nitrile formation. plos.org |

Enzymatic and Chemical Stability of this compound and its Hydrolysis Products

This compound: The parent compound, this compound, is chemically stable under normal physiological conditions and when stored properly. Its biological activity is latent, and it remains intact within the plant cell until it is exposed to the myrosinase enzyme upon tissue disruption. nih.gov

Hydrolysis Products: The stability of the downstream metabolites varies.

Isobutyl Isothiocyanate: This compound is a volatile liquid. It is reported to be sensitive to moisture but is otherwise relatively stable under normal storage conditions. nih.gov Like other isothiocyanates, it is a reactive electrophile, which underlies its biological activity.

3-Methylbutanenitrile: This nitrile is also a liquid and is generally considered chemically stable under recommended storage conditions. google.comnih.govgoogle.com

The enzymatic stability of these products relates to their potential for further metabolism by other enzymes, while their chemical stability relates to their persistence in a given environment. The process of food preparation, such as heating, can thermally inactivate myrosinase, thereby preventing the hydrolysis of this compound and the formation of any breakdown products. nih.gov

Table 2: Properties of this compound Hydrolysis Products

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Stability Notes |

|---|---|---|---|---|

| Isobutyl Isothiocyanate | C₅H₉NS | 115.20 | ~160 | Moisture sensitive; relatively stable under normal conditions. nih.gov |

Ecological and Biological Functions of Isobutyl Glucosinolate in Plant Systems

Role in Plant Defense Mechanisms Against Biotic Stress

The glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a well-documented chemical defense strategy in plants. Isobutyl glucosinolate is an integral part of this system, contributing to the plant's ability to fend off a range of biological threats. The activation of this system upon herbivore feeding or pathogen attack releases volatile and toxic compounds that act as deterrents or toxins.

Deterrence and Toxicity to Generalist Herbivores

Generalist herbivores, which feed on a wide variety of plant species, are often deterred by the hydrolysis products of glucosinolates. While specific studies focusing solely on this compound are limited, the general mechanism suggests that the isothiocyanate produced from its breakdown is toxic and unpalatable to many generalist insects. For instance, various isothiocyanates have been shown to negatively affect the growth and development of generalist lepidopteran larvae. The ingestion of these compounds can lead to reduced survival and growth rates in herbivores like Spodoptera littoralis (the African cotton leafworm). The primary mode of action involves the toxic effects of isothiocyanates, which can disrupt cellular functions in non-adapted insects. Generalist herbivores that do occasionally feed on glucosinolate-containing plants have been observed to metabolize the ingested isothiocyanates, for example, through conjugation with glutathione, as a means of detoxification.

Influence on Specialist Herbivore Behavior and Adaptation

In contrast to generalists, specialist herbivores that exclusively feed on glucosinolate-containing plants have evolved mechanisms to overcome these chemical defenses. The presence of specific glucosinolates, including potentially this compound, can act as a cue for host plant recognition and feeding stimulation for these adapted insects. For example, the diamondback moth, Plutella xylostella, a specialist on Brassicaceae, is known to be influenced by the glucosinolate profiles of its host plants. However, studies on Arabidopsis thaliana with modified glucosinolate profiles, including the introduction of this compound, have not shown a definitive effect on the preference and performance of P. xylostella. This suggests a complex interplay of various chemical and physical plant traits in determining host suitability for specialist herbivores.

Plant-Insect Interactions and Co-evolutionary Dynamics

The intricate relationship between plants producing glucosinolates and the insects that feed on them is a classic example of co-evolution. Plants evolve novel glucosinolate profiles, and in response, specialist herbivores develop counter-adaptations to tolerate or even utilize these compounds. This evolutionary arms race drives the diversification of both plants and insects.

Specialist herbivores have evolved sophisticated mechanisms to neutralize the glucosinolate-myrosinase defense system. One key strategy is the redirection of glucosinolate hydrolysis to form less toxic nitriles instead of the highly reactive isothiocyanates. This is achieved through the action of a specific gut protein called nitrile-specifier protein (NSP), which has been identified in specialist insects like the cabbage white butterfly, Pieris rapae nih.govresearchgate.net. Another counter-adaptation involves the detoxification of isothiocyanates through conjugation with glutathione, a pathway also utilized to a lesser extent by some generalist herbivores frontiersin.org. Furthermore, some specialist insects possess sulfatase enzymes that can modify glucosinolates, rendering them unrecognizable by myrosinase and thus preventing the formation of toxic breakdown products altogether.

The production of glucosinolates in plants is not static but can be induced or altered in response to herbivore attack and pathogen infection. This induction is regulated by complex signaling pathways involving plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene. Jasmonic acid is a key signaling molecule in the induction of defenses against chewing insects. Studies have shown that the application of methyl jasmonate can lead to an increased accumulation of certain glucosinolates nih.gov. The interplay between these signaling pathways allows the plant to fine-tune its defensive response to specific threats. For instance, the accumulation of glucosinolates in response to insect feeding in Arabidopsis has been shown to require functional components of both the salicylic acid and ethylene signaling pathways.

Response to Plant Pathogens (Fungi, Bacteria)

The defensive role of the glucosinolate-myrosinase system extends to microbial pathogens. The hydrolysis products of glucosinolates, particularly isothiocyanates, exhibit broad-spectrum antimicrobial activity against various fungi and bacteria nih.govconsensus.app. While direct studies on the antimicrobial properties of isobutyl isothiocyanate are not extensively available, research on other isothiocyanates has demonstrated their ability to inhibit the growth of a wide range of microorganisms. For example, 4-methylsulphinylbutyl isothiocyanate, derived from a common glucosinolate in Arabidopsis, has been shown to be inhibitory to numerous fungi and bacteria nih.gov. The antimicrobial action of isothiocyanates is often attributed to their ability to disrupt cellular membranes and interfere with essential enzyme functions in pathogens.

Antifungal and Antibacterial Activity of Hydrolysis Products

The hydrolysis of this compound, catalyzed by the enzyme myrosinase upon tissue damage, releases isobutyl isothiocyanate. This compound is a potent antimicrobial agent with demonstrated efficacy against a wide spectrum of fungi and bacteria. nih.govfrontiersin.orgmdpi.comnih.gov Isothiocyanates (ITCs) are recognized as some of the most powerful antimicrobial products derived from glucosinolate breakdown. frontiersin.org

The primary mechanism of action for these ITCs involves the disruption of microbial cell membranes. nih.govconsensus.app Studies on various ITCs have shown they compromise the integrity of the cytoplasmic membrane, leading to the leakage of essential intracellular components, such as potassium ions, which ultimately results in cell death. nih.govconsensus.app For example, butyl isothiocyanate, a compound structurally similar to isobutyl isothiocyanate, has been shown to inhibit the growth of the fungus Candida albicans by hampering biofilm development, inhibiting ergosterol biosynthesis, and enhancing cell membrane permeability. nih.gov

Furthermore, the antimicrobial action of ITCs is linked to the induction of oxidative stress within the pathogen. nih.gov Exposure to ITCs can lead to an intracellular accumulation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane in fungal cells. nih.gov This disruption of cellular respiration and redox balance contributes significantly to their fungicidal effects. The broad-spectrum activity of glucosinolate hydrolysis products makes them a crucial component of the plant's innate defense against microbial invasion. frontiersin.orgconsensus.app

Table 1: Antimicrobial Activity of Selected Glucosinolate Hydrolysis Products

| Hydrolysis Product (Isothiocyanate) | Target Organisms | Observed Effects |

|---|---|---|

| Allyl isothiocyanate (AITC) | E. coli, S. aureus, L. monocytogenes, P. aeruginosa, Various Fungi | Strong inhibition, membrane disruption. nih.govconsensus.app |

| Benzyl isothiocyanate (BITC) | Aspergillus fumigatus, Aeromonas spp., Gram-positive and Gram-negative bacteria | Damages cell membranes and mitochondria, inhibits biofilm formation. nih.govfrontiersin.org |

| Sulforaphane | Broad range of bacteria and fungi | Stable and effective antimicrobial activity. nih.govconsensus.app |

| Butyl isothiocyanate | Candida albicans | Inhibits planktonic growth and biofilm formation, disrupts membrane integrity. nih.gov |

Involvement in Plant Immunity Signaling

Beyond their direct antimicrobial toxicity, the breakdown products of glucosinolates are involved in modulating the plant's own immune signaling pathways. frontiersin.orgnih.gov The release of these compounds can act as an internal danger signal, triggering a broader and more systemic defense response. Research has demonstrated that glucosinolate hydrolysis products can influence the production and signaling of key phytohormones that regulate plant immunity, such as jasmonic acid (JA) and salicylic acid (SA). frontiersin.org

Potential Role in Abiotic Stress Responses

This compound and other related compounds play a significant role in how plants respond to non-biological stressors such as drought and high salinity. nih.govnih.gov

Stress-Induced Modulation of Glucosinolate Profiles

The concentration and composition of glucosinolates within a plant are not static but are dynamically modulated in response to environmental cues, including abiotic stress. nih.gov However, the specific response can vary significantly depending on the plant species, its developmental stage, and the intensity and duration of the stress. nih.govmdpi.comresearchgate.net

Several studies on Brassica species have shown that salinity stress can lead to an increase in the total glucosinolate content. nih.gov This accumulation is thought to be part of an adaptive response, as the primary metabolism and growth are restricted under stress, allowing for greater investment of resources into secondary metabolism. nih.gov Conversely, other studies have reported that high levels of salinity or severe drought can cause a reduction in glucosinolate concentrations. nih.govfrontiersin.org For example, some research found that drought conditions led to decreased levels of glucosinolates in broccoli, with a notable reduction in indolyl glucosinolates. researchgate.net This variability highlights the complexity of the plant's metabolic response to environmental challenges. nih.govresearchgate.net

Table 2: Reported Effects of Abiotic Stress on Glucosinolate Content in Brassica Species

| Stress Type | Plant Species | Observed Effect on Glucosinolate Content | Reference |

|---|---|---|---|

| Salinity (Moderate) | Broccoli (B. oleracea) | Increase | nih.gov |

| Salinity (High) | Broccoli (B. oleracea) | Reduced increase or decrease | nih.gov |

| Drought | Broccoli (B. oleracea) | Decrease | researchgate.net |

| Drought | Brassica accessions (Broccoli, Cauliflower) | Increase | mdpi.com |

| Water Logging | Broccoli (B. oleracea) | Slight Increase | researchgate.net |

Mechanisms of Tolerance Enhancement

Glucosinolates contribute to a plant's ability to tolerate abiotic stress through several physiological mechanisms. One proposed role is in osmotic adjustment. nih.govmdpi.com The accumulation of these compounds in cells under drought or salinity stress can help maintain cellular turgor by lowering the water potential, which is essential for cell function under water-limiting conditions. nih.gov

Another critical mechanism is the mitigation of oxidative stress. Abiotic stresses often lead to the overproduction of ROS, which can damage cellular components. nih.gov Glucosinolates and their hydrolysis products, such as isothiocyanates, can enhance the plant's antioxidant defense system. nih.govresearchgate.net They can directly scavenge free radicals and, more importantly, activate antioxidant enzymes, providing protection against oxidative damage. nih.gov Furthermore, there is evidence that aliphatic glucosinolates may be involved in regulating water transport. One study demonstrated that the administration of the aliphatic glucosinolate sinigrin (B192396) could increase hydraulic conductance and the abundance of aquaporin proteins, which facilitate water movement across cell membranes. nih.gov This suggests that compounds like this compound could help plants manage their water balance more effectively during stress. nih.gov

Glucosinolates as a Sulfur Storage Pool in Plants

Glucosinolates, including this compound, are sulfur-rich molecules, and they represent a significant reservoir of this essential nutrient in plants of the Brassicaceae family. nih.govfrontiersin.orgmdpi.com In some Brassica species, glucosinolates can account for up to 30% of the total organic sulfur content. frontiersin.orgmdpi.com This stored sulfur is not permanently locked away; rather, it can be mobilized and reallocated to primary metabolism when the plant experiences sulfur deficiency. nih.govnih.govpnas.org

Recent research has provided direct evidence for a "retrograde sulfur flow," where sulfur atoms from glucosinolates are recycled to synthesize primary metabolites, most notably the amino acid cysteine. nih.govnih.govpnas.org This process is initiated by the breakdown of glucosinolates by specific myrosinase enzymes, such as BGLU28 and BGLU30 in Arabidopsis. nih.govnih.gov Under conditions of sulfur starvation, the degradation of glucosinolates is accelerated, releasing sulfate (B86663) and other sulfur-containing compounds that can be re-assimilated into essential molecules. nih.govjst.go.jp This physiological function as a sulfur reservoir is critical for sustaining growth and development, especially during early developmental stages, when external sulfur availability may be limited. nih.govnih.gov

Allelochemical Effects in Plant Communities

The biological activity of this compound extends beyond the plant itself, influencing the surrounding ecological community through allelopathy. When this compound is hydrolyzed, the resulting isobutyl isothiocyanate can be released into the environment, particularly the soil, where it exerts toxic effects on other plants. frontiersin.org

These allelochemical effects are a cornerstone of the concept of biofumigation, where the incorporation of Brassica plant matter into the soil releases isothiocyanates that can suppress weeds, nematodes, and soil-borne pathogens. frontiersin.org The released ITCs are known to inhibit seed germination and disrupt the root growth of competing plant species. frontiersin.orgfrontiersin.org By creating a zone of inhibition around itself, a plant containing this compound can reduce competition for essential resources like water, nutrients, and light. This chemical interference plays a significant role in shaping the structure and composition of plant communities. frontiersin.org

Impact on Neighboring Plant Growth

The breakdown product of this compound, isobutyl isothiocyanate, is recognized for its allelopathic potential, which can affect the growth and development of nearby plants. Allelopathy is a biological phenomenon where one plant influences others through the release of chemical compounds. Isothiocyanates, as a class of compounds, are known to be phytotoxic and can inhibit the germination of seeds and impede the growth of competing plants. nih.govfrontiersin.org

Table 1: Allelopathic Effects of Isothiocyanates on Plant Growth

| Compound Class | Specific Compound Example | Observed Allelopathic Effect | Target Plant Example |

| Aliphatic Isothiocyanates | Allyl isothiocyanate | Inhibition of root length and fresh weight | Arabidopsis thaliana |

| Aliphatic Isothiocyanates | Butyl-isothiocyanate | Induction of electrolyte leakage (cell death) | Arabidopsis thaliana |

| Aromatic Isothiocyanates | Benzyl isothiocyanate | More potent induction of cell death compared to some aliphatic ITCs | Arabidopsis thaliana |

Effects on Soil Microbial Composition

The introduction of isobutyl isothiocyanate into the soil, following the breakdown of this compound, can significantly alter the composition of soil microbial communities. frontiersin.orgfrontiersin.org These changes are due to the biocidal nature of isothiocyanates, which can have differential effects on various types of soil microbes, including fungi and bacteria. frontiersin.orgfrontiersin.org

Table 2: Effect of Butyl Isothiocyanate on Soil Microbial Populations Over Time

| Time After Treatment | Fungal Population Change (relative to control) | Bacterial Population Change (relative to control) |

| 2 Days | No significant change | Initial suppression |

| 7 Days | Significantly higher | No significant change |

| 14 Days | No significant change | Significantly higher |

| 28 Days | No significant change | Significantly higher |

Analytical Methodologies for Characterizing Isobutyl Glucosinolate and Its Metabolites

Extraction and Sample Preparation Techniques for Glucosinolates from Plant Matrices

The initial and most critical step in the analysis of glucosinolates is their extraction from plant tissues. The primary challenge is to efficiently extract the target compounds while simultaneously preventing their enzymatic degradation by myrosinase, an endogenous enzyme that is released upon tissue damage. nih.govnih.gov

Conventional solvent extraction remains a widely used and effective method for isolating glucosinolates. researchgate.net Given that glucosinolates are polar, water-soluble compounds, polar solvents are typically employed. researchgate.net

The most common approach involves extracting the glucosinolates from ground plant material using a methanol-water mixture, often at high temperatures. nih.gov Heating the solvent (e.g., boiling 70% methanol) serves the dual purpose of enhancing extraction efficiency and deactivating the heat-labile myrosinase enzyme, thus preserving the intact glucosinolates. nih.govcore.ac.uk Studies have shown that an 80% methanol (B129727) solution is particularly effective at inactivating myrosinase. researchgate.netresearchgate.net While boiling methanol or water extractions are common, some research indicates that extracting from frozen wet tissue samples in cold 80% methanol can be more effective and less hazardous. researchgate.net The choice of solvent and temperature is crucial, as inappropriate conditions can lead to either incomplete extraction or thermal degradation of certain glucosinolates. researchgate.netvnua.edu.vn

| Method | Solvent System | Key Parameters | Advantages | Disadvantages | References |

|---|---|---|---|---|---|

| Hot Solvent Extraction (ISO 9167-1) | 70-80% Methanol (aq.) | Extraction at boiling temperature (e.g., 75-80°C) for 5-10 minutes. | Effectively inactivates myrosinase enzyme, preserving intact glucosinolates. Widely validated method. | Can be hazardous due to boiling methanol. Potential for thermal degradation of some unstable glucosinolates. | nih.govresearchgate.netcore.ac.uk |

| Cold Solvent Extraction | 80% Methanol (aq.) | Extraction at room temperature or below from frozen, wet tissue. | Less hazardous, more time and cost-effective. Can be as effective or better than hot extraction for many species. | May not be universally effective for all plant species and tissues; reduced yields have been observed in some cases. | researchgate.net |

| Boiling Water Extraction | 100% Water | Extraction in boiling water. | Avoids use of organic solvents. | May be less efficient for some glucosinolates compared to methanol mixtures. | researchgate.net |

For analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, a purification and derivatization step known as desulfation is standard practice. nih.gov Intact glucosinolates are anionic and can be difficult to separate effectively on common reversed-phase HPLC columns. The desulfation process removes the negatively charged sulfate (B86663) group, yielding neutral desulfoglucosinolates which exhibit better chromatographic behavior. nih.govmdpi.com

The procedure involves passing the crude plant extract through a mini-column containing an anion-exchange resin, such as DEAE-Sephadex A-25. dlsu.edu.phnih.gov The glucosinolates, with their sulfate groups, bind to the positively charged resin while other impurities are washed away. nih.gov Subsequently, a purified sulfatase enzyme solution (commonly from Helix pomatia) is added to the column. dlsu.edu.phyoutube.com The enzyme cleaves the sulfate ester bond. The resulting neutral desulfoglucosinolates no longer bind to the resin and can be eluted from the column with ultrapure water. nih.govnih.gov This procedure is critical for the widely used HPLC-UV method, although it can be a source of error if the desulfation reaction is incomplete. mdpi.comacs.org

Chromatographic and Spectrometric Analysis for Qualitative and Quantitative Determination

Following extraction and preparation, various analytical techniques are employed to separate, identify, and quantify isobutyl glucosinolate and its metabolites.

Gas chromatography is an ideal technique for the analysis of volatile compounds. mdpi.com Intact glucosinolates are non-volatile and thermally unstable, making them unsuitable for direct GC analysis. mdpi.comresearchgate.net However, GC-MS is the primary method for identifying and quantifying their volatile hydrolysis products, such as isobutyl isothiocyanate.

To analyze these metabolites, the glucosinolates in the plant material are first hydrolyzed by the myrosinase enzyme, a process that can be achieved through natural autolysis or the addition of exogenous myrosinase. scispace.com The resulting volatile isothiocyanates are then typically extracted with an organic solvent like dichloromethane (B109758) and analyzed by GC-MS. mdpi.comnih.gov The mass spectrometer fragments the eluted compounds, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification. nih.gov While effective, a key limitation is the potential for thermal degradation of some isothiocyanates in the hot GC injection port, which can lead to the formation of artifacts. acs.orgnih.gov

HPLC and its more advanced version, UHPLC, are the most common and well-validated techniques for the analysis of glucosinolates. nih.govmdpi.com These methods are typically used to analyze the desulfoglucosinolates prepared as described in section 6.1.2. nih.gov

The separation is achieved on a reversed-phase column (most commonly a C18 column) using a mobile phase gradient of water and acetonitrile. nih.govthamesrestek.co.uk UHPLC systems offer advantages over traditional HPLC, including better separation efficiency, shorter analysis times, and reduced solvent consumption. mdpi.com A Diode Array Detector (DAD) or a standard UV detector set to a wavelength of 229 nm is used for detection and quantification. nih.govresearchgate.net Identification of individual desulfoglucosinolates, such as desulfo-isobutyl glucosinolate, is based on comparing their retention times with those of known standards. Quantification is typically performed using an external standard curve of a reference compound like sinigrin (B192396), with relative response factors applied to calculate the concentrations of other glucosinolates. nih.govnih.gov

| Parameter | Typical Condition | Purpose | References |

|---|---|---|---|

| Analytical Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm or similar for UHPLC) | Separates desulfoglucosinolates based on their polarity. | nih.govdlsu.edu.ph |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Allows for the elution of compounds with a wide range of polarities. | nih.govnih.gov |

| Flow Rate | 0.75 - 1.5 mL/min | Controls the speed of the separation. | nih.govdlsu.edu.ph |

| Column Temperature | ~40 °C | Ensures reproducible retention times. | nih.govresearchgate.net |

| Detection | UV or Diode Array Detector (DAD) at 229 nm | Detects the characteristic chromophore of desulfoglucosinolates for quantification. | nih.govdlsu.edu.ph |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and increasingly utilized technique that offers superior sensitivity and selectivity compared to HPLC-UV. nih.govmdpi.com A significant advantage of LC-MS is its ability to analyze intact glucosinolates directly from a purified extract, bypassing the need for the potentially problematic desulfation step. acs.orgnih.gov

This technique combines the separation power of liquid chromatography with the precise detection capabilities of a mass spectrometer. mdpi.com For quantitative analysis, a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used. researchgate.netmdpi.com In MRM, the first quadrupole selects the specific precursor ion (the deprotonated molecule, [M-H]⁻) of the target glucosinolate. This ion is then fragmented in the second quadrupole, and the third quadrupole selects a specific, characteristic fragment ion for detection. mdpi.com This process is highly selective and minimizes interference from other compounds in the matrix, allowing for accurate quantification even at very low concentrations. researchgate.net This method is ideal for confirming the identity of known glucosinolates and for discovering novel ones based on their fragmentation patterns. mdpi.comnih.gov

Other Techniques (e.g., Capillary Electrophoresis, Thin Layer Chromatography, Nuclear Magnetic Resonance)

Beyond standard chromatographic methods like HPLC, several other powerful techniques are employed for the characterization of this compound. These methods offer unique advantages in terms of separation efficiency, sample throughput, and structural elucidation.

Capillary Electrophoresis (CE): As an analytical technique, CE is well-suited for the separation and analysis of ionic compounds like glucosinolates. nih.govresearchgate.net It provides a robust and versatile method for analyzing these compounds, characterized by high sensitivity, minimal sample consumption, and the capacity to resolve complex mixtures. mdpi.com CE has been successfully applied to both the qualitative and quantitative determination of glucosinolates and their degradation products in various plant extracts. nih.gov The technique's efficiency is enhanced through the use of specialized capillaries, such as those coated with polyvinyl alcohol, which improve stability and sensitivity for analyzing highly polar molecules like glucosinolates. mdpi.com

Thin Layer Chromatography (TLC): TLC offers a rapid, cost-effective, and high-throughput method for the qualitative and quantitative analysis of glucosinolates. mdpi.compagepress.orgcnr.it This technique can resolve glucosinolates with capabilities comparable to HPLC but allows for the simultaneous analysis of a much larger number of samples, which significantly saves time and solvent. mdpi.compagepress.org TLC is often used as a preliminary screening tool for the tentative identification of phytochemicals. researchgate.net For instance, TLC analysis of Brassica juncea extracts successfully detected at least fifteen different glucosinolate compounds and their degradation products. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is an indispensable, non-destructive tool for the definitive structural elucidation of this compound. mdpi.com Techniques including 1H, 13C, and various two-dimensional (2D) NMR experiments provide detailed information about the molecule's atomic connectivity and spatial arrangement. nih.gov This allows for the unambiguous identification of the core glucosinolate structure and the specific isobutyl side chain. researchgate.netmdpi.com Advanced solid-state 13C-NMR spectroscopy is particularly valuable as it allows for the direct quantification of glucosinolates in solid matrices, such as seeds, without the need for extraction, which helps preserve the integrity of unstable compounds. mdpi.com

Table 1: Summary of Other Analytical Techniques for this compound

| Technique | Principle | Application in this compound Research | Advantages |

|---|---|---|---|

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary under an applied electric field. | Qualitative and quantitative analysis of this compound and its ionic metabolites in plant extracts. | High resolution, high sensitivity, low sample and reagent consumption, fast analysis time. mdpi.commdpi.com |

| Thin Layer Chromatography (TLC) | Separation based on the differential partitioning of compounds between a stationary phase (thin layer on a plate) and a mobile phase. | Rapid screening and semi-quantitative analysis of this compound in multiple samples simultaneously. | High throughput, cost-effective, simple, requires minimal solvent. mdpi.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Unambiguous structural confirmation of this compound, stereochemistry determination, and quantification without standards. mdpi.comresearchgate.net | Non-destructive, provides detailed structural information, applicable to both solid and liquid samples. mdpi.com |

Advanced Omics Approaches in this compound Research

To understand the complex biological systems governing the production of this compound, researchers are increasingly turning to advanced 'omics' technologies. These approaches provide a global view of the genes, transcripts, and metabolites involved in its biosynthetic pathways.

Transcriptomics for Gene Expression Analysis

Transcriptomics, primarily through RNA sequencing (RNA-seq), is a powerful method for studying the expression of genes involved in this compound metabolism. nih.gov This approach allows for a comprehensive survey of all the genes being actively transcribed in a specific tissue at a specific time. By comparing the transcriptomes of plants with high and low levels of this compound, researchers can identify key genes involved in its biosynthesis, transport, and degradation. nih.govmdpi.com

Key research findings from transcriptomic studies include the identification of transcription factors, such as those from the MYB family, that regulate the expression of aliphatic glucosinolate biosynthesis genes. mdpi.com For example, studies on Brassica species have used transcriptomics to identify differentially expressed genes in response to environmental stresses, linking them to changes in glucosinolate profiles. mdpi.com This helps to unravel the complex genetic networks that control the accumulation of specific glucosinolates like this compound. nih.govresearchgate.net

Metabolomics for Comprehensive Glucosinolate Profiling

Metabolomics focuses on the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of this compound research, metabolomic approaches are used to obtain a comprehensive profile of all glucosinolates and their related precursors and breakdown products. nih.govresearchgate.net Advanced analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are employed for both targeted and untargeted analysis. nih.gov

These studies have revealed significant variations in the types and amounts of glucosinolates among different plant genera and have been used to classify plants based on their chemical profiles. nih.gov For instance, an integrated metabolomics study of various Brassicaceae vegetables successfully mapped out the biosynthetic pathways for numerous glucosinolates and their corresponding isothiocyanates. nih.gov Such comprehensive profiling is crucial for understanding the metabolic pathways leading to this compound and how they are influenced by genetic and environmental factors. semanticscholar.org

Integrated Multi-Omics Approaches

The most powerful insights into the biology of this compound are gained by integrating data from multiple omics platforms. mdpi.com A multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to build a holistic model of the biological system. researchgate.net By linking genetic information (DNA) with gene expression (RNA), protein abundance, and metabolite profiles, researchers can establish causal relationships between genes and specific chemotypes, such as high this compound content. mdpi.com

For example, combining transcriptome and metabolome data allows scientists to directly correlate the expression levels of specific biosynthetic genes with the accumulation of this compound and other related compounds. mdpi.com This integrated analysis has been used to identify novel genes and regulatory networks that control glucosinolate metabolism in various crops. researchgate.net These approaches are fundamental for metabolic engineering and breeding programs aimed at modifying the glucosinolate profiles of plants.

Table 2: Applications of Omics in this compound Research

| Omics Approach | Data Generated | Key Research Findings and Applications |

|---|---|---|

| Transcriptomics | Gene expression profiles (mRNA levels). | Identification of genes (e.g., BCAT4, MAMs, CYPs) and transcription factors (e.g., MYB28) controlling the this compound biosynthetic pathway. mdpi.com Understanding of how environmental stress affects gene expression and glucosinolate accumulation. mdpi.com |

| Metabolomics | Comprehensive profiles of glucosinolates, amino acid precursors, and degradation products (isothiocyanates, nitriles). | Quantification of this compound in different plant tissues and species. mdpi.com Elucidation of metabolic pathways and networks. nih.gov Identification of biomarkers for specific plant traits. |

| Integrated Multi-Omics | Combined datasets from genomics, transcriptomics, and metabolomics. | Construction of comprehensive models linking genes to metabolic pathways. mdpi.com Discovery of novel regulatory mechanisms controlling glucosinolate diversity and concentration. Identification of targets for crop improvement and metabolic engineering. |

Biotechnological and Agronomic Research Strategies for Modulating Isobutyl Glucosinolate Content and Profile

Traditional Breeding Approaches for Glucosinolate Trait Modification

The process typically involves crossing plants with desired traits, such as high or low glucosinolate content, and then selecting the progeny that exhibit the target characteristics. maxapress.com For instance, a wild Brassica species with naturally high levels of a specific glucosinolate could be crossed with a commercial cultivar to introduce that trait. maxapress.com However, these classical approaches have limitations. They are often time-consuming and imprecise, as selection for one glucosinolate can inadvertently alter the concentrations of others due to the interconnectedness of their biosynthetic pathways. wur.nlsrce.hr Modifying the content of a specific, less abundant compound like isobutyl glucosinolate through traditional breeding alone is particularly challenging, as it is controlled by multiple genes and is influenced by environmental factors. nih.gov

Genetic Engineering for Targeted Biosynthesis Pathway Manipulation

Genetic engineering offers a more precise and rapid approach to altering glucosinolate profiles by directly targeting the genes involved in their biosynthesis. nih.govmaxapress.comresearchgate.net This allows for specific modifications that are difficult to achieve through traditional breeding.

Manipulating the expression levels of key biosynthetic and regulatory genes is a primary strategy in genetic engineering. By either silencing (knocking out) a gene or increasing its expression (overexpression), researchers can significantly alter the metabolic flow through the glucosinolate pathway.

Several key genes have been identified as targets for modifying aliphatic glucosinolates, the class to which this compound belongs. researchgate.net The transcription factor MYB28 is a master regulator of the entire aliphatic glucosinolate biosynthetic pathway. slu.senih.gov Studies have shown that knocking out MYB28 leads to a significant reduction in the accumulation of methionine-derived aliphatic glucosinolates. slu.senih.gov Conversely, overexpressing MYB28 can increase their levels. nih.gov

Other critical gene targets include those in the chain-elongation pathway, which determines the length of the glucosinolate side chain. The Methylthioalkylmalate Synthase (MAM) genes are pivotal in this process. frontiersin.orgoup.com The MAM gene family evolved from the isopropylmalate synthase (IPMS) gene involved in leucine (B10760876) biosynthesis. oup.comnih.govd-nb.info Different MAM genes, like MAM1 and MAM3, catalyze the condensation step in the chain-elongation cycle and have different specificities, thereby controlling the production of short-chain versus long-chain aliphatic glucosinolates. nih.govoup.com Modifying the expression of a specific MAM gene could, in principle, shift the balance of precursors towards or away from those required for this compound synthesis.

| Gene Target | Function | Effect of Manipulation | Relevant Glucosinolate Class |

| MYB28 | Master transcriptional regulator | Knock-out reduces content; Overexpression increases content | Aliphatic |

| MAM1/MAM3 | Side-chain elongation (condensation step) | Determines side-chain length (e.g., C3/C4 vs. long-chain) | Aliphatic |

| AOP2 | Side-chain modification | Converts methylsulfinylalkyl to alkenyl glucosinolates | Aliphatic |

| GTR1/GTR2 | Glucosinolate transport | Knock-out prevents accumulation in seeds | All classes |

| CYP79s | Core structure synthesis (amino acid to aldoxime) | Determines the precursor amino acid used | All classes |

The advent of CRISPR/Cas9 technology has revolutionized genetic engineering by enabling highly precise, targeted modifications of an organism's genome. researchgate.net This tool can be used to create small insertions or deletions to knock out gene function, or even to change specific base pairs.

A landmark study in the United Kingdom utilized CRISPR/Cas9 to knock out the MYB28 gene in Brassica oleracea (broccoli). nih.gov The resulting plants, grown in field trials, showed a significant reduction in the accumulation of aliphatic glucosinolates, demonstrating the effectiveness of this technique for crop improvement under real-world agricultural conditions. nih.gov This approach shows the potential to reliably target master regulators to decrease an entire class of glucosinolates. slu.se

Another successful application of CRISPR/Cas9 has been the targeting of glucosinolate transporter (GTR) genes in rapeseed (Brassica napus). oup.com By knocking out BnaGTR1 and BnaGTR2 genes, researchers were able to block the transport of glucosinolates from the leaves to the seeds. This strategy is highly valuable for developing crops that retain high levels of defensive glucosinolates in their vegetative tissues while producing seeds with low, desirable levels for meal production. oup.com

Metabolic Engineering in Native and Heterologous Plant Systems

Metabolic engineering involves the deliberate redesign of metabolic pathways to increase the production of desired compounds or to create novel ones. researchgate.netnih.gov This can be done within the plant where the pathway naturally occurs (native systems) or by transferring the entire pathway to an organism that doesn't normally produce the compound (heterologous systems). nih.govmaxapress.com

The first committed step in glucosinolate biosynthesis is the conversion of a precursor amino acid to its corresponding aldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family. nih.govnih.gov The specificity of the CYP79 enzyme determines which amino acid enters the pathway. For example, CYP79F enzymes use chain-elongated methionine, while CYP79B enzymes use tryptophan. nih.gov

To specifically modulate branched-chain glucosinolates, such as those derived from valine, isoleucine, and leucine (the precursor to this compound), researchers have focused on CYP79s with the appropriate substrate specificity. google.com A key example is the CYP79D2 enzyme from cassava (Manihot esculenta), which naturally uses valine and isoleucine. uniprot.orgresearchgate.net When CYP79D2 was expressed in Arabidopsis, the plant began to produce novel isopropyl (valine-derived) and 1-methylpropyl (isoleucine-derived) glucosinolates. nih.gov This demonstrated that the downstream enzymes of the glucosinolate pathway are flexible enough to accept novel precursors. nih.gov While CYP79D2 shows only low acceptance of leucine as a substrate, the principle remains: introducing a highly efficient, leucine-specific CYP79 would be a direct route to boosting this compound production. nih.govfrontiersin.org

Glucosinolate biosynthesis is a three-stage process: 1) side-chain elongation of the precursor amino acid, 2) formation of the core glucosinolate structure, and 3) secondary modifications of the side chain. nih.govsrce.hrmdpi.com Each of these stages presents opportunities for metabolic engineering.

Side-chain diversification is largely controlled by the MAM genes (for chain length) and other enzymes that perform secondary modifications, such as hydroxylations or desaturations. srce.hrfrontiersin.orgmaxapress.com For example, the AOP2 gene is responsible for converting methylsulfinylalkyl glucosinolates into alkenyl glucosinolates. srce.hr By manipulating these enzymes, the final profile of glucosinolates can be tailored. Through targeted mutagenesis of the MAM1 gene, researchers have successfully altered its substrate specificity and the number of elongation rounds it performs, changing the product profile of derived glucosinolates. portlandpress.com

A powerful strategy in metabolic engineering is the reconstruction of entire biosynthetic pathways in heterologous hosts like Nicotiana benthamiana (a type of tobacco) or yeast. maxapress.comnih.gov Researchers have successfully engineered the complete pathways for benzylglucosinolate and the complex glucoraphanin (B191350) in N. benthamiana, a plant that does not naturally produce these compounds. nih.govfrontiersin.org This "plug-and-play" approach allows for the testing of enzyme function and the production of single, pure glucosinolates without the need for complex purification from Brassica extracts. nih.govnih.gov This system could be used to engineer the specific production of this compound by assembling the leucine chain elongation pathway, a leucine-specific CYP79, and the core glucosinolate pathway enzymes.

Plant Cell,Tissue, and Organ Culture for this compound Production

Biotechnological approaches using plant cell, tissue, and organ cultures represent potential alternative methods for the controlled production of valuable secondary metabolites like this compound, independent of geographical and climatic constraints. These in vitro systems allow for the manipulation of culture conditions to optimize the yield of specific compounds.

Callus and Suspension Culture

Callus cultures, which are masses of undifferentiated plant cells, and suspension cultures, where these cells are grown in a liquid medium, are common techniques for producing plant-derived chemicals. nih.govresearchgate.net Research into the production of this compound using these methods has been explored, particularly with the plant Moringa peregrina, a known source of this compound.

In a notable study, scientists analyzed the volatile degradation products of glucosinolates from the stem and seed coat of M. peregrina and compared them with products from its callus and suspension cultures. The parent plant's stem was found to be a rich source of isobutyl isothiocyanate (the hydrolysis product of this compound), constituting 92.9% of the volatile oil. nih.govnih.govsemanticscholar.org However, attempts to replicate this production in in vitro cultures were unsuccessful. nih.govnih.gov

Researchers established callus and suspension cultures on a Murashige and Skoog (MS) medium and applied various treatments to stimulate glucosinolate synthesis. These treatments included the addition of amino acid precursors such as methionine, cysteine, and phenylalanine, as well as the use of salicylic (B10762653) acid as an elicitor. nih.govsemanticscholar.org Despite these efforts, no volatile isothiocyanates, including isobutyl isothiocyanate, were detected in the harvested callus or suspension cells. nih.govnih.govsemanticscholar.org This suggests that under the tested in vitro conditions, the biosynthetic pathway for this compound was inactive or key components were absent. nih.gov

Table 1: Isobutyl Isothiocyanate Content in Moringa peregrina Plant vs. In Vitro Cultures

| Source Material | Isobutyl Isothiocyanate Content (% of Volatile Oil) | Reference |

|---|---|---|

| Plant Stem | 92.9% | nih.govnih.gov |

| Plant Seed Coat | 51.5% | nih.govnih.gov |

| Callus Culture | Not Detected | nih.govnih.gov |

Hairy Root Culture

Hairy root cultures (HRCs), induced by transformation with Agrobacterium rhizogenes, are another biotechnological platform for producing secondary metabolites. mdpi.com They are valued for their genetic stability and often rapid growth in hormone-free media. mdpi.com While there is a lack of specific research on the production of this compound in HRCs, studies on other glucosinolates in various Brassicaceae species demonstrate the potential and methodologies of this approach.

Research on broccoli (Brassica oleracea var. italica) HRCs showed that the composition of the growth medium significantly impacts the profile and quantity of glucosinolates produced. nih.gov For instance, B5 and SH media were found to enhance the accumulation of most identified glucosinolates compared to MS medium. nih.gov Similarly, studies on horseradish (Armoracia rusticana) HRCs revealed that the original plant organ used for initiation (e.g., leaf blade vs. petiole) could significantly influence the metabolic profile, with leaf-derived cultures showing higher levels of compounds like sinigrin (B192396) and glucobrassicin. mdpi.com

These findings indicate that key parameters for optimizing production in HRCs include the selection of the basal medium, precursor feeding, and the choice of explant source. mdpi.comnih.gov Although the total glucosinolate content in HRCs is often lower than in the parent plant, this system offers a controlled environment for studying and potentially enhancing the biosynthesis of specific compounds. mdpi.com The application of these strategies to a plant known to produce this compound could pave the way for its in vitro production.

Table 2: Effect of Different Growth Media on Glucosinolate Production in Broccoli Hairy Root Cultures

| Growth Medium | Glucoraphanin (Relative Content) | Gluconapin (Relative Content) | Glucobrassicin (Relative Content) | Reference |

|---|---|---|---|---|

| 1/2 MS | 1.0x | 1.0x | 1.0x | nih.gov |

| 1/2 SH | 1.8x | 4.6x | 5.3x | nih.gov |

Agricultural Applications of Glucosinolate-Containing Plant Material for Pest Control

The biocidal properties of isothiocyanates, the hydrolysis products of glucosinolates, form the basis for agricultural strategies aimed at controlling soil-borne pests and diseases. mdpi.com Plants containing this compound can be utilized in these methods to deliver its toxic breakdown product, isobutyl isothiocyanate, into the soil ecosystem.

Biofumigation Strategies

Biofumigation is a process where plants containing high levels of glucosinolates are grown, macerated, and incorporated into the soil. europa.eu This action ruptures plant cells, allowing the myrosinase enzyme to come into contact with glucosinolates, which in the presence of water, hydrolyzes them into isothiocyanates (ITCs). nih.govnih.gov These volatile ITCs, including isobutyl isothiocyanate, act as natural fumigants, suppressing a range of soil-borne pathogens, nematodes, and weed seeds. europa.eunih.govncl.ac.uk

The effectiveness of biofumigation is dependent on several critical factors. The comprehensive maceration of the plant tissue is essential for maximizing the enzymatic reaction. oregonstate.edu Following maceration, the material must be rapidly incorporated into the soil to prevent the volatile ITCs from escaping into the atmosphere. oregonstate.eduresearchgate.net Adequate soil moisture is crucial for the hydrolysis process, and sealing the soil surface, for example with a roller or plastic mulch, can help trap the volatile compounds, enhancing their efficacy. europa.euoregonstate.edu

Table 3: Critical Factors for Effective Biofumigation

| Factor | Rationale | Reference |

|---|---|---|

| Plant Selection | Choose species/cultivars with high concentrations of the desired glucosinolate (e.g., this compound). | europa.euresearchgate.net |

| Thorough Maceration | Maximizes contact between glucosinolates and the myrosinase enzyme. | europa.euoregonstate.edu |

| Rapid Incorporation | Minimizes the loss of volatile isothiocyanates to the atmosphere. | oregonstate.eduresearchgate.net |

| Adequate Soil Moisture | Water is required for the hydrolysis of glucosinolates. | oregonstate.eduresearchgate.net |

| Soil Sealing | Traps volatile compounds in the soil, increasing contact time with pests. | europa.eu |

Soil Amendment for Plant Pest Suppression

The use of glucosinolate-containing plant material, such as seed meal or crop residues, as a soil amendment is a broader strategy for pest suppression that relies on the same chemical principles as biofumigation. nrel.gov When incorporated into the soil, these amendments decompose, releasing a spectrum of glucosinolate degradation products, including isothiocyanates, that exhibit insecticidal, fungicidal, and nematicidal properties. mdpi.comnrel.gov

This approach offers a dual benefit: the suppression of plant pests and the improvement of soil health through the addition of organic matter. nrel.gov Research has shown that aqueous extracts from Brassica tissues can inhibit seed germination and the growth of various plant species, an effect attributed to water-soluble glucosinolate breakdown products. nrel.gov The success of this strategy depends on the specific glucosinolate profile of the amendment, the target pest, soil type, and other environmental conditions. nrel.govgla.ac.uk For instance, the application of seed meal from plants rich in this compound would be intended to control pests susceptible to isobutyl isothiocyanate. The use of such plant-based materials represents a move towards more sustainable agricultural practices by reducing reliance on synthetic pesticides. nrel.gov

Future Research Directions and Unanswered Questions in Isobutyl Glucosinolate Biology

Elucidating Undiscovered Biosynthetic Intermediates and Enzymes

The biosynthetic pathway of aliphatic glucosinolates, including isobutyl glucosinolate, involves three main stages: chain elongation of amino acids, formation of the core glucosinolate structure, and secondary modifications of the side chain. nih.gov While many core enzymes have been identified, particularly through studies in the model plant Arabidopsis thaliana, the complete cast of characters and the full sequence of intermediate molecules are not yet fully understood. nih.govmdpi.comillinoisstate.edunih.gov

Future research will likely focus on identifying novel enzymes and transient intermediates in the this compound pathway. This could involve advanced metabolomic techniques to capture and characterize fleeting molecules that have so far evaded detection. Furthermore, functional genomics approaches, such as CRISPR-Cas9-mediated gene editing, can be employed to systematically investigate the roles of candidate genes predicted through co-expression analyses and comparative genomics. nih.gov Unraveling these missing pieces will provide a more complete and nuanced understanding of how plants synthesize this important defensive compound.

Key Research Questions:

What are the currently unknown intermediate compounds in the this compound biosynthetic pathway?

Are there additional, uncharacterized enzymes involved in the chain elongation, core structure formation, or side-chain modification steps?

How do these newly identified components vary across different plant species that produce this compound?

Deeper Understanding of Glucosinolate Transport Mechanisms

The movement of glucosinolates from their site of synthesis to various plant tissues, including seeds and roots, is a critical process for plant defense. nih.gov This long-distance transport is mediated by specific transporter proteins. researchgate.netfrontiersin.org To date, a family of glucosinolate transporters (GTRs) has been identified and shown to be essential for loading glucosinolates into the phloem for distribution throughout the plant. nih.govresearchgate.net These transporters, which are part of the nitrate/peptide transporter family (NPF), function as proton-coupled symporters, moving glucosinolates across cell membranes. mdpi.com

However, our understanding of the full complement of transport mechanisms is still incomplete. For instance, the specific transporters responsible for vacuolar sequestration of this compound remain to be definitively identified. frontiersin.org Additionally, the mechanisms governing the export of glucosinolates from cells into the apoplast are not well understood. Future research will need to employ a combination of proteomics to identify membrane-localized proteins that bind to this compound and advanced imaging techniques to visualize the subcellular movement of this compound in real-time.

Identified Glucosinolate Transporter Families and Their Proposed Functions

| Transporter Family | Proposed Function | Key Examples |

| GTR/NPF | Phloem loading and long-distance transport of glucosinolates. nih.govresearchgate.netmdpi.com | AtGTR1, AtGTR2 nih.govmdpi.com |

| ABC Transporters | Implicated in the transport of various secondary metabolites, potential role in vacuolar sequestration or apoplastic export. frontiersin.org | To be determined for this compound. |

| MATE Transporters | Involved in the transport of a wide range of secondary metabolites, potential role in glucosinolate transport. mdpi.com | To be determined for this compound. |

Comprehensive Characterization of this compound Specific Specifier Proteins and Their Interactions

Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase into various bioactive compounds. frontiersin.org The specific outcome of this hydrolysis is further influenced by specifier proteins, which can divert the reaction to produce nitriles or epithionitriles instead of the default isothiocyanates. frontiersin.orgntnu.nonih.govpsu.edu While several nitrile-specifier proteins (NSPs) and epithiospecifier proteins (ESPs) have been characterized in Arabidopsis and some Brassica species, the specific specifier proteins that interact with this compound and the precise structural determinants of these interactions are not fully known. frontiersin.orgntnu.nonih.govnih.gov

Future studies should aim to identify and biochemically characterize the specifier proteins that are specific to this compound. This will involve heterologous expression of candidate proteins and in vitro assays with purified this compound and myrosinase. Furthermore, understanding the protein-protein interactions between myrosinase and these specifier proteins at a structural level will be crucial for a complete picture of the "mustard oil bomb" defense system.

Multi-Omics Integration for Systems-Level Understanding of Glucosinolate Regulation

The regulation of this compound biosynthesis is a complex process involving a network of transcription factors, signaling molecules, and crosstalk with other metabolic pathways. plos.orgpnas.orgd-nb.info To gain a holistic understanding of this regulatory network, future research must move towards a systems biology approach, integrating data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. pnas.orgd-nb.infofrontiersin.org

By combining these datasets, researchers can build comprehensive models that link genetic variations (genomics) to changes in gene expression (transcriptomics), protein abundance (proteomics), and ultimately, the accumulation of this compound and other related metabolites (metabolomics). frontiersin.org This integrated approach has already proven successful in identifying key regulatory genes, such as MYB transcription factors, that control aliphatic glucosinolate biosynthesis. plos.orgpnas.org Expanding these studies will allow for the identification of novel regulatory elements and a more complete understanding of how plants coordinate this compound production in response to developmental and environmental cues. oup.comfrontiersin.org

Advanced Predictive Modeling for Glucosinolate Content and Profile

The ability to predict the glucosinolate content and profile of a plant based on its genetic makeup and environmental conditions would be a powerful tool for crop improvement and agricultural management. nih.gov Recent advances in machine learning and artificial intelligence offer promising avenues for developing such predictive models. nih.govbiorxiv.orgmdpi.comacs.org

Future research in this area will involve the development of sophisticated algorithms that can integrate large datasets, including genomic sequences, transcriptomic data, and environmental parameters, to predict this compound levels. mdpi.comumanitoba.cawur.nl For instance, near-infrared spectroscopy (NIRS) has shown potential as a rapid and non-destructive method for predicting glucosinolate content in canola meal. umanitoba.caumanitoba.ca By training machine learning models on extensive datasets linking NIRS data to chemically measured glucosinolate levels, it may be possible to develop high-throughput screening methods for breeding programs aimed at optimizing this compound content. mdpi.comumanitoba.ca

Examples of Predictive Modeling Approaches

| Modeling Technique | Application | Potential for this compound |

| Partial Least Squares Regression (PLSR) | Predicting metabolite content from hyperspectral imaging data. mdpi.com | Could be used to non-destructively estimate this compound levels in the field. |

| Boosting Algorithms (AdaBoost, XGBoost) | Improving prediction accuracy for plant metabolites. mdpi.com | May enhance the precision of models predicting this compound content. |

| Deep Learning | Classifying plant secondary metabolites from mass spectrometry data. biorxiv.org | Could aid in the rapid identification and quantification of this compound in complex mixtures. |

Ecological Roles of this compound in Complex Plant-Microbe-Insect Communities

The primary role of glucosinolates is in plant defense against herbivores and pathogens. srce.hrnih.govnih.govnih.gov The breakdown products of this compound, particularly isothiocyanates, are toxic to a wide range of organisms. nih.govnrel.govmdpi.com However, the ecological role of this compound extends beyond simple toxicity. Some specialist insects have evolved mechanisms to detoxify or even sequester glucosinolates for their own defense. nih.gov

Future research needs to move beyond simple plant-herbivore or plant-pathogen interactions and investigate the role of this compound in the context of complex ecological communities. This includes studying its effects on the soil microbiome, its role in mediating interactions between different insect herbivores, and its influence on higher trophic levels, such as parasitoids and predators of herbivores. Understanding these intricate ecological webs is essential for developing sustainable pest management strategies that leverage the natural defensive chemistry of plants. db-thueringen.de

Sustainable Agronomic Strategies to Optimize this compound for Specific Plant Functions

Manipulating the this compound content in crops holds significant potential for improving agricultural sustainability. For example, enhancing its levels could increase resistance to pests and diseases, reducing the need for synthetic pesticides. nih.gov Conversely, in crops where glucosinolates are considered anti-nutritional factors, reducing their content might be desirable. routledge.com

Future research in this area should focus on developing sustainable agronomic strategies to modulate this compound levels in a targeted manner. This could include biofortification approaches, where plants are bred or engineered to have higher levels of specific beneficial compounds. nih.govmdpi.comresearchgate.netmdpi.com Additionally, investigating the effects of different agricultural practices, such as fertilization regimes and intercropping, on this compound production could lead to the development of cultivation methods that optimize plant defense and nutritional quality.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying isobutyl glucosinolate in plant tissues, and how do they address matrix interference?

- This compound is typically quantified using ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or UV detection , with corrections for matrix effects using internal standards like benzyl glucosinolate . For example, the ISO 9167-1 method standardizes glucosinolate analysis by incorporating desulfation steps to improve detection accuracy . Challenges include distinguishing structural isomers (e.g., n-butyl vs. This compound), which require tandem MS fragmentation for resolution .

Q. How do environmental factors (e.g., sulfur availability) influence this compound biosynthesis in Brassica species?

- Sulfur and nitrogen availability directly regulate glucosinolate biosynthesis through transcriptional activation of MYB transcription factors and enzymes in the aliphatic pathway . Experimental designs often employ hydroponic systems with controlled nutrient regimes to isolate these effects. For field studies, mixed-effects models (e.g., R nlme package ) account for spatial variability in nutrient distribution .

Q. What statistical approaches are recommended for comparing glucosinolate levels across genotypes or treatments?

- One-Way ANOVA with Tukey’s HSD is standard for pairwise comparisons, while False Discovery Rate (FDR) corrections adjust for multiple testing in large datasets (e.g., metabolomics) . For longitudinal studies (e.g., developmental time courses), linear mixed-effects models partition variance between fixed (e.g., treatment) and random (e.g., plant batch) factors .

Advanced Research Questions

Q. How can QTL mapping resolve genetic loci controlling this compound variation in recombinant inbred lines (RILs)?

- Arabidopsis Bay-06 Sha RIL populations are used to map quantitative trait loci (QTL) associated with glucosinolate structural outcomes . HIFs (heterogeneous inbred families) validate candidate loci by fixing allelic variation in near-isogenic backgrounds. For example, QTLs on chromosomes 2 and 5 correlate with aliphatic glucosinolate diversity, including isobutyl derivatives . Epistatic interactions between loci are modeled using composite interval mapping .

Q. What metabolomic strategies differentiate this compound’s role in biotic stress from other aliphatic glucosinolates?